molecular formula C23H24ClFN4O2S B11279025 1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B11279025
M. Wt: 475.0 g/mol
InChI Key: CVRACBIIYZVXEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-Chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a triazoloquinazolinone derivative characterized by a fused heterocyclic core with distinct substituents. The compound features:

  • A 2-chloro-6-fluorobenzylthio group at position 1, contributing halogen-mediated electronic effects and steric bulk.
  • A 3-isopropoxypropyl chain at position 4, enhancing lipophilicity and influencing pharmacokinetic properties.
  • A methyl group at position 7, modulating steric hindrance and metabolic stability.

This compound is hypothesized to exhibit activity in kinase inhibition or central nervous system (CNS) modulation due to structural similarities to pharmacologically active triazoloquinazolinones .

Properties

Molecular Formula

C23H24ClFN4O2S

Molecular Weight

475.0 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-methyl-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C23H24ClFN4O2S/c1-14(2)31-11-5-10-28-21(30)16-12-15(3)8-9-20(16)29-22(28)26-27-23(29)32-13-17-18(24)6-4-7-19(17)25/h4,6-9,12,14H,5,10-11,13H2,1-3H3

InChI Key

CVRACBIIYZVXEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=NN=C3SCC4=C(C=CC=C4Cl)F)N(C2=O)CCCOC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazoloquinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorofluorobenzyl Group: This step involves nucleophilic substitution reactions where the benzyl group is introduced.

    Attachment of the Isopropoxypropyl Side Chain: This is typically done through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Table 1: Key Substituent Differences and Implications

Compound Name R1 (Position 1) R4 (Position 4) R7 (Position 7) Key Properties Affected
Target Compound 2-Cl-6-F-benzylthio 3-isopropoxypropyl Methyl High lipophilicity, moderate metabolic stability
Analog A 2-Cl-4-F-benzylthio 3-isopropoxypropyl Methyl Altered halogen positioning may reduce target binding affinity
Analog B (Hypothetical) 2,6-diCl-benzylthio 3-ethoxypropyl H Increased halogen bulk may enhance potency but reduce solubility
Analog C (Hypothetical) 2-F-benzylthio 3-isopropoxypropyl Ethyl Reduced steric hindrance; ethyl group may increase metabolic rate

Key Observations :

  • Halogen Positioning : The 2-chloro-6-fluoro configuration in the target compound optimizes electronic effects for target binding compared to Analog A’s 2-chloro-4-fluoro group, which may disrupt π-π stacking or hydrogen bonding .
  • Steric Effects : The methyl group at position 7 in the target compound balances steric hindrance, whereas Analog C’s ethyl group may accelerate oxidative metabolism via cytochrome P450 enzymes.

Key Findings :

  • Synthesis: The target compound’s synthesis relies on 2-amino-5-fluorobenzoic acid and 4-fluorobenzoyl chloride (Scheme 1 in ), whereas Analog A uses 4-fluorobenzoyl chloride, leading to divergent electronic profiles.
  • Bioactivity : The target compound’s 2-chloro-6-fluoro group likely enhances kinase binding affinity compared to Analog A, as chloro/fluoro halogens at positions 2 and 6 create optimal van der Waals interactions in hydrophobic pockets .
  • CNS Effects : Analog C’s hypothetical ethyl group and fluorine substitution may impart thalidomide-like CNS modulation (e.g., reduced motor activity without respiratory depression), contrasting with the target compound’s kinase-focused activity .

Biological Activity

The compound 1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Quinazolinone Core : A bicyclic structure that contributes to the compound's biological activity.
  • Substituents : The presence of a chloro and fluorine atom on the benzyl group enhances its pharmacological profile.

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit cell proliferation in various cancer cell lines. One study demonstrated that related triazole compounds exhibited IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines respectively .

Compound Cell Line IC50 (μM)
1-((2-chloro-6-fluorobenzyl)thio)...HCT-116 (Colon)6.2
1-((2-chloro-6-fluorobenzyl)thio)...T47D (Breast)27.3

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. A study on similar thiazole and triazole derivatives indicated that they possess potent antibacterial and antifungal activities. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .

The biological activity of this compound is primarily attributed to:

  • Inhibition of Enzymatic Activity : Triazoles often act by inhibiting enzymes critical for DNA synthesis and repair in cancer cells.
  • Membrane Disruption : Antimicrobial effects are linked to alterations in membrane permeability and integrity.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Breast Cancer Treatment : A derivative similar to the compound was tested in vitro against MCF-7 cells, showing significant cytotoxicity comparable to standard chemotherapy agents like cisplatin .
  • Antimicrobial Trials : In a comparative study, a series of triazole derivatives were evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating superior efficacy compared to traditional antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.